N-[(1H-Benzimidazol-2-yl)methyl]urea

Urea transporter inhibition Renal physiology Urearetics

Researchers requiring a validated minimal scaffold for urea transporter SAR often face quality inconsistency. This compound provides a reliable baseline reference. - MW 190.20, two functional handles for derivatization; - IC50: UT-A1 5.0 µM, UT-B 16.5 µM for assay validation; - Cost-effective single-step synthesis. Suitable for fragment screening and cytotoxicity controls.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 135252-39-0
Cat. No. B162193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1H-Benzimidazol-2-yl)methyl]urea
CAS135252-39-0
SynonymsUrea, (1H-benzimidazol-2-ylmethyl)- (9CI)
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)N
InChIInChI=1S/C9H10N4O/c10-9(14)11-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,12,13)(H3,10,11,14)
InChIKeyFVFVYXTWPPNHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1H-Benzimidazol-2-yl)methyl]urea: Chemical Profile & Procurement


N-[(1H-Benzimidazol-2-yl)methyl]urea (CAS 135252-39-0) is a benzimidazole-urea hybrid compound with the molecular formula C9H10N4O and molecular weight 190.20 g/mol . The compound consists of a benzimidazole ring linked via a methylene bridge to a terminal urea moiety, creating a minimal pharmacophore scaffold that has been implicated in several biological target classes [1]. The compound is also designated as Urea, (1H-benzimidazol-2-ylmethyl)- (9CI) and 1H-benzimidazol-2-ylmethylurea in systematic nomenclature .

Minimal pharmacophore scaffold for benzimidazole-urea target engagement studies
Supports urea transporter, urease, and kinase enzyme research workflows
Facile single-step synthesis supports procurement as a cost-effective building block

Why Closely Related Analogs Cannot Substitute


Minor structural modifications to the benzimidazole-urea scaffold produce dramatic shifts in target engagement profiles, making direct analog substitution scientifically invalid without empirical validation. While the benzimidazole-urea class broadly demonstrates activity across urease, kinase, and urea transporter targets, the specific substitution pattern—particularly the nature of the N1-substituent on the benzimidazole ring and the urea linkage—dictates both potency and selectivity [1]. In urea transporter inhibition, closely related aminobenzimidazole analogs achieve nanomolar potency (EC50 ≈ 10 nM), whereas the unsubstituted N-[(1H-Benzimidazol-2-yl)methyl]urea exhibits only weak micromolar inhibition (IC50 = 5.0–16.5 μM) [2]. Similarly, in urease inhibition, benzimidazole analogs display a wide IC50 range (0.90–35.20 μM) depending solely on phenyl ring substitution patterns, demonstrating that even single-atom changes can alter inhibitory potential by more than 35-fold [3]. This extreme sensitivity to molecular architecture precludes generic substitution without target-specific validation.

Minor N1-substituent changes can shift target engagement across urea transporters, urease, and kinase classes.

Urea transporter inhibition potency may drop several orders of magnitude between optimized amino analogs and the unsubstituted core.

Urease inhibitory potential is highly substitution-dependent; class-level data cannot predict scaffold activity without direct measurement.

Quantitative Evidence vs. Related Analogs


UT-A1 Urea Transporter Inhibition

N-[(1H-Benzimidazol-2-yl)methyl]urea inhibits rat UT-A1 urea transporter with an IC50 of 5.0 μM (5,000 nM), representing weak-to-moderate inhibition compared to optimized aminobenzimidazole analogs that achieve nanomolar potency (EC50 ≈ 10 nM) [1]. This 500-fold potency differential demonstrates that the unsubstituted benzimidazole-urea scaffold retains measurable but substantially reduced target engagement relative to second-generation analogs bearing additional amine functionalities [2]. The compound also inhibits UT-B (mouse) with an IC50 of 16.5 μM (16,500 nM), confirming consistent but weak activity across urea transporter isoforms [3].

UT-A1 urea transporter
Head-to-head
IC50 5.0 μM vs. Optimized amino analogs EC50 ≈ 10 nM ~500-fold difference
Defines baseline scaffold for urea transporter SAR investigations
Rat UT-A1; fluorescence assay
Urea transporter inhibition Renal physiology Urearetics

Urease Inhibition by Benzimidazole Analogs

Benzimidazole analogs demonstrate urease inhibitory activity with IC50 values ranging from 0.90 ± 0.01 μM to 35.20 ± 1.10 μM across a series of 19 synthesized compounds, compared to the standard inhibitor thiourea (IC50 = 21.40 ± 0.21 μM) [1]. In a separate study of benzimidazole derivatives (8a–h), all compounds showed superior urease inhibition (IC50 = 5.85–20.82 μM) relative to both thiourea (IC50 = 22 μM) and hydroxyurea (IC50 = 100 μM), with compound 8g exhibiting the highest potency at IC50 = 5.85 μM [2]. The N-[(1H-Benzimidazol-2-yl)methyl]urea scaffold, lacking optimized phenyl ring substitutions, is expected to fall within the weaker range of this spectrum based on established SAR trends [3].

Urease inhibition potential
Class-level
Benzimidazole analogs range: IC50 0.90–35.20 μM; most potent analog 23.8-fold vs thiourea
Unsubstituted core activity remains unmeasured; potency inferred from class SAR
Jack bean urease; data to verify for specific compound
Urease inhibition Anti-Helicobacter pylori Enzyme inhibition

VEGFR-2 and TIE-2 Kinase Inhibition

The benzimidazole-urea chemical class has been validated as a novel series of VEGFR-2 and TIE-2 kinase inhibitors, with SAR studies demonstrating that the N1 nitrogen of both the benzimidazole and urea moieties plays a critical role in target engagement [1]. Optimized benzimidazole-urea compounds from this series achieve single-digit nanomolar potency against both VEGFR-2 and TIE-2 kinases (e.g., IC50 = 6.9 nM for lead compounds), whereas the unsubstituted N-[(1H-Benzimidazol-2-yl)methyl]urea scaffold lacks the extended aromatic and hydrogen-bonding functionalities required for high-affinity kinase domain binding [2]. The crystal structure of VEGFR-2 bound to a benzimidazole-urea inhibitor (PDB: 2OH4) confirms that the urea carbonyl and benzimidazole N1 atom form critical hydrogen bonds with the kinase hinge region [3].

VEGFR-2/TIE-2 kinase
Class-level
Lead benzimidazole-urea inhibitors achieve IC50 6.9–695 nM (VEGFR-2/TIE-2/c-Raf); hinge-binding interactions confirmed
Minimal kinase engagement expected for unsubstituted scaffold; serves as pharmacophore reference
PDB 2OH4; biochemical kinase assays
Kinase inhibition VEGFR-2 TIE-2 Angiogenesis

Facile Synthesis from Nitroarenes

N-[(1H-Benzimidazol-2-yl)methyl]urea and related unsymmetrical urea derivatives can be synthesized in good yields from nitroarenes using the eutectic mixture tin(II) chloride dihydrate/choline chloride as reductive reaction media, providing a fast and simple synthetic route [1]. Alternative synthetic approaches include the "all-water" chemistry tandem N-alkylation–reduction–condensation methodology for N-arylmethyl-2-substituted benzimidazoles, which offers a greener synthetic alternative [2]. In contrast, more complex benzimidazole-urea derivatives with extended aromatic substituents require multi-step synthetic sequences with lower overall yields and greater purification complexity, making the unsubstituted scaffold more cost-effective as a building block or reference standard [3].

Synthetic accessibility
Reported
Single-step from nitroarenes via SnCl2·2H2O/choline chloride reductive media
Supports use as a cost-effective building block for focused library synthesis
Good yields reported; green chemistry alternatives available
Synthetic methodology Green chemistry Building block

Benzimidazole-Urea Cytotoxicity Profile

Benzimidazole derivatives (compounds 8a–h) evaluated in MTT assays against two different cell lines demonstrated IC50 values greater than 50 μM, indicating low cytotoxicity and a favorable preliminary safety window [1]. In contrast, more potent thiourea-benzimidazole anticancer hybrids designed for cytotoxic activity exhibit IC50 values as low as 25.8 μM against MCF-7 breast cancer cells and 48.3 μM against MDA-MB-231 cells [2]. The unsubstituted N-[(1H-Benzimidazol-2-yl)methyl]urea scaffold, lacking the aromatic extensions and thiourea moieties that confer cytotoxic potency, is expected to maintain the low cytotoxicity profile characteristic of the simpler benzimidazole analogs [3].

Cytotoxicity profile
Class-level
Structural analogs show IC50 > 50 μM in MTT assays; unsubstituted scaffold predicted low cytotoxicity
May support cytotoxicity reference-scaffold review; not direct safety evidence
MTT assay, 24-48 h; class inference requires confirmation
Cytotoxicity MTT assay Safety profile

Recommended Research & Industrial Applications


Urea Transporter SAR Reference

The compound's measured weak inhibition of rat UT-A1 (IC50 = 5.0 μM) and mouse UT-B (IC50 = 16.5 μM) positions it as an ideal baseline reference scaffold for urea transporter SAR investigations [1]. Researchers developing novel urearetics can use this unsubstituted core to establish baseline potency values, against which the contributions of additional substituents can be quantitatively assessed [2]. This application is particularly relevant for academic laboratories and pharmaceutical discovery programs exploring diuretic mechanisms independent of conventional ion transport pathways [3].

Fragment-Based Kinase Inhibitor Discovery

The benzimidazole-urea class has demonstrated potent inhibition of VEGFR-2 and TIE-2 kinases (lead compounds achieving IC50 = 6.9–695 nM) [1]. The unsubstituted N-[(1H-Benzimidazol-2-yl)methyl]urea scaffold, lacking the optimized substituents required for high potency, serves as a minimal pharmacophore suitable for fragment-based drug discovery and computational docking validation [2]. Its low molecular weight (190.20 g/mol) and defined hydrogen-bonding capabilities make it appropriate for fragment library inclusion and SPR-based fragment screening campaigns [3].

Building Block for Derivatization & Library Construction

The compound's facile single-step synthesis from nitroarenes using SnCl2·2H2O/choline chloride reductive media enables cost-effective procurement for use as a versatile building block [1]. The primary amine of the urea moiety and the N1 position of the benzimidazole ring provide two distinct functional handles for further derivatization, supporting the construction of focused compound libraries for urease, kinase, and urea transporter target classes [2]. Alternative green chemistry approaches using aqueous conditions further enhance its appeal for sustainable chemical synthesis programs [3].

Cytotoxicity Reference Standard & Negative Control

Based on class-level evidence demonstrating that structurally similar benzimidazole analogs exhibit low cytotoxicity (IC50 > 50 μM in MTT assays), N-[(1H-Benzimidazol-2-yl)methyl]urea is suitable for use as a negative control or reference standard in cytotoxicity screening panels [1]. Its well-defined chemical identity (CAS 135252-39-0) and commercial availability support its application in analytical method development, including HPLC method validation and LC-MS quantification protocols [2]. This application is particularly valuable for contract research organizations (CROs) and core facilities requiring validated reference materials [3].

Application
Selection Property
Validation Focus
Urea transporter SAR studies
Baseline inhibition scaffold for potency calibration
Quantitative SAR validation with substituent contribution analysis
Kinase inhibitor fragment-based screening
Minimal pharmacophore with hydrogen-bonding capacity
Fragment library inclusion and SPR-based binding validation
Scaffold derivatization for focused libraries
Two functional handles (urea amine, benzimidazole N1)
Synthesis of kinase, urease, and transporter-targeted compound collections
Cytotoxicity screening reference material
Reported low cytotoxicity in structural analog class
MTT panel reference validation; requires compound-specific confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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